2-Chloro-4-nitro-1-(trifluoromethoxy)benzene
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Overview
Description
2-Chloro-4-nitro-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3ClF3NO3 and a molecular weight of 241.55 g/mol . It is characterized by the presence of a chloro group, a nitro group, and a trifluoromethoxy group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene typically involves the nitration of 2-chloro-1-(trifluoromethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the para position relative to the chloro group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in a controlled environment to manage the exothermic nature of the nitration process and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-nitro-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives.
Reduction: 2-Chloro-4-amino-1-(trifluoromethoxy)benzene.
Coupling Reactions: Biaryl compounds with various functional groups.
Scientific Research Applications
2-Chloro-4-nitro-1-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to its target by forming hydrogen bonds or hydrophobic interactions. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modify the target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-nitro-4-(trifluoromethoxy)benzene: Similar structure but different substitution pattern.
4-Chloro-2-nitro-1-(trifluoromethoxy)benzene: Another isomer with a different arrangement of substituents.
Uniqueness
2-Chloro-4-nitro-1-(trifluoromethoxy)benzene is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of both electron-withdrawing groups (nitro and trifluoromethoxy) and an electron-donating group (chloro) makes it a versatile compound for various chemical transformations .
Properties
IUPAC Name |
2-chloro-4-nitro-1-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-5-3-4(12(13)14)1-2-6(5)15-7(9,10)11/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGDBZMLVQPKOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573696 |
Source
|
Record name | 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158579-81-8 |
Source
|
Record name | 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158579-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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